Phanephos sulfanylidene
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Overview
Description
Phanephos sulfanylidene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phanephos sulfanylidene typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a tricyclic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Phanephos sulfanylidene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
In biological research, it is used to study the interactions between phosphine ligands and biological molecules. Its ability to form stable complexes makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form complexes with metals can be utilized to deliver therapeutic agents to specific targets in the body.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of Phanephos sulfanylidene involves its ability to form stable complexes with metals. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The pathways involved often include coordination to metal centers, which can alter the electronic properties of the target molecules and influence their reactivity.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene: This compound shares a similar tricyclic structure but lacks the phosphine groups.
Phosphine,1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis [1,1-diphenyl-,stereoisomer: This is a stereoisomer of the compound and is used in enantioselective synthesis.
Uniqueness
The uniqueness of Phanephos sulfanylidene lies in its ability to form stable complexes with metals, which is not as pronounced in similar compounds. This property makes it particularly valuable in catalysis and material science applications.
Properties
IUPAC Name |
(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34P2.H2S/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;/h1-22,25-26,29-30H,23-24,27-28H2;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHYKXQAHTZXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36P2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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